molecular formula C17H13N3O5 B10899051 ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate

ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate

Cat. No.: B10899051
M. Wt: 339.30 g/mol
InChI Key: GYELWOZYPPGGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE typically involves the condensation of 5-nitro-2-oxoindoline with ethyl 4-aminobenzoate under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE include reduced derivatives, substituted carboxylic acids, and other functionalized indole compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways in biological systems. The compound’s nitro group and indole moiety play key roles in its biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

ethyl 4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzoate

InChI

InChI=1S/C17H13N3O5/c1-2-25-17(22)10-3-5-11(6-4-10)18-15-13-9-12(20(23)24)7-8-14(13)19-16(15)21/h3-9H,2H2,1H3,(H,18,19,21)

InChI Key

GYELWOZYPPGGTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.